molecular formula C17H12N4 B1675679 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline CAS No. 396129-53-6

4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline

Cat. No. B1675679
M. Wt: 272.3 g/mol
InChI Key: IBCXZJCWDGCXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively . It has a role as a TGFbeta receptor antagonist . It is a member of pyrazoles, a member of pyridines and a member of quinolines .


Molecular Structure Analysis

The molecular formula of “4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is C17H12N4 . The IUPAC name is 4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline . The InChI is InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H, (H,20,21) .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” is 272.30 g/mol . The density is 1.3±0.1 g/cm3 . The boiling point is 490.8±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.9±3.0 kJ/mol . The flash point is 268.7±15.1 °C .

Scientific Research Applications

Antimalarial and Antimicrobial Activities

  • A study by Sonker and Pathak (2018) discusses the synthesis of functionalized pyrazole and pyridine, including quinoline derivatives, highlighting their moderate to good antimalarial activity and good antimicrobial activity against various bacterial and fungal strains (Sonker & Pathak, 2018).
  • Amer, El-Eraky, and Mahgoub (2018) also synthesized new quinoline derivatives bearing pyrazole and pyridine moieties, showing excellent antimicrobial activities compared to reference drugs (Amer, El-Eraky, & Mahgoub, 2018).
  • Desai, Patel, and Dave (2016) created novel derivatives containing quinoline, pyrazoline, and pyridine derivatives, demonstrating potent antibacterial activity and low cytotoxicity (Desai, Patel, & Dave, 2016).

Inhibitory Activities in Biological Systems

  • Hamaguchi et al. (2014) synthesized a novel class of phosphodiesterase 10A (PDE10A) inhibitors starting from a quinoline derivative, showing improved metabolic stability and efficacy in treating memory impairment in mice (Hamaguchi et al., 2014).
  • Li et al. (2004) focused on the synthesis of quinolines as transforming growth factor beta type I receptor kinase inhibitors, showcasing potential in enzyme and cellular assays (Li et al., 2004).
  • Degorce et al. (2016) discovered novel 3-quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, offering potential for probing ATM inhibition in vivo (Degorce et al., 2016).

DNA Interaction and Cytotoxicity Studies

  • Varma et al. (2020) conducted DNA interaction and cytotoxicity studies of rhenium(I) complexes with derivatives including quinoline, demonstrating effective antibacterial activity and potential against cancer cell lines (Varma et al., 2020).
  • Pirol et al. (2014) synthesized novel amide derivatives of quinoline, assessing their antiproliferative activities against various human cancer cell lines and demonstrating promising cytotoxic activities (Pirol et al., 2014).

Future Directions

“4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline” offers a novel approach for the treatment of fibrotic diseases such as renal, hepatic, and pulmonary fibrosis . This suggests potential future directions in the treatment of these diseases.

properties

IUPAC Name

4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCXZJCWDGCXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332266
Record name 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline

CAS RN

396129-53-6
Record name 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline
Reactant of Route 2
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline
Reactant of Route 3
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline
Reactant of Route 4
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline
Reactant of Route 5
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline
Reactant of Route 6
4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline

Citations

For This Compound
11
Citations
H Li, Y Wang, L Yan, RM Campbell… - Bioorganic & medicinal …, 2004 - Elsevier
A novel series of 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines was synthesized and their TβR-1 inhibitory, p38 MAPK inhibitory, and TβR-1-dependent …
Number of citations: 30 www.sciencedirect.com
VR Solomon, H Lee - Current medicinal chemistry, 2011 - ingentaconnect.com
Quinoline (1-azanaphthalene) is a heterocyclic aromatic nitrogen compound characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent …
Number of citations: 575 www.ingentaconnect.com
H Li, Y Wang, CR Heap, CHR King… - Journal of medicinal …, 2006 - ACS Publications
Novel dihydropyrrolopyrazole-substituted benzimidazoles were synthesized and evaluated in vitro as inhibitors of transforming growth factor-β type I receptor (TGF-β RI), TGF-β RII, and …
Number of citations: 54 pubs.acs.org
F Gellibert, J Woolven, MH Fouchet… - Journal of medicinal …, 2004 - ACS Publications
Optimization of the screening hit 1 led to the identification of novel 1,5-naphthyridine aminothiazole and pyrazole derivatives, which are potent and selective inhibitors of the …
Number of citations: 210 pubs.acs.org
K Fu, MJ Corbley, L Sun, JE Friedman… - … , and vascular biology, 2008 - Am Heart Assoc
Objective— TGF-β plays a significant role in vascular injury-induced stenosis. This study evaluates the efficacy of a novel, small molecule inhibitor of ALK5/ALK4 kinase, in the rat …
Number of citations: 83 www.ahajournals.org
LE Ling, J Singh, CE Chuaqui… - … Growth Factor-β in …, 2008 - Springer
The multifunctional cytokine, TGF-β, is often overexpressed in human tumors and in preclinical studies has been demonstrated to have autocrine and paracrine protumor activities …
Number of citations: 9 link.springer.com
A Tedasen, S Choomwattana, P Graidist… - Journal of Molecular …, 2017 - Elsevier
Bursehernin (5′-desmethoxyyatein) is a natural lignan, which has anti-tumor activity in vitro. In this study, the binding-inhibitory effects of bursehernin were screening on selected 80 …
Number of citations: 6 www.sciencedirect.com
Y Yuan, IMY Szeto, N Li, H Yang, Y Zhou, B Liu, F He… - Nutrients, 2023 - mdpi.com
Insufficient calcium intake during growth is a global public health concern. The aim of this study was to investigate the effects of dietary menaquinone-7 (MK-7) on bone accrual in …
Number of citations: 5 www.mdpi.com
W Ishida, Y Mori, G Lakos, L Sun, F Shan… - Journal of Investigative …, 2006 - Elsevier
Fibrosis, the hallmark of scleroderma, is characterized by excessive synthesis of collagen and extracellular matrix proteins and accumulation of myofibroblasts. Transforming growth …
Number of citations: 112 www.sciencedirect.com
A Galat - Journal of Chemical Information and Modeling, 2015 - ACS Publications
Functional diversity of the three-finger-protein domain (TFPD) had been acquired via hypervariability of some sequence positions and extensive insertion/deletion of short AA-segments …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.